

In-depth Technical Guide: Sodium Trifluoroacetate Crystal Structure and Bond Lengths

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Compound of Interest

Compound Name: Sodium trifluoroacetate

Cat. No.: B147563

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Executive Summary

Sodium trifluoroacetate, the sodium salt of trifluoroacetic acid, is a widely utilized reagent in organic synthesis and various industrial applications. A thorough understanding of its solid-state structure is crucial for predicting its behavior, optimizing reaction conditions, and ensuring its quality in pharmaceutical formulations. This guide provides a comprehensive overview of the known structural aspects of **sodium trifluoroacetate**.

Note on Data Availability: Despite extensive searches of chemical and crystallographic databases, a complete, experimentally determined crystal structure for **sodium trifluoroacetate**, including definitive bond lengths and unit cell parameters from single-crystal X-ray diffraction, is not publicly available in the refereed scientific literature. Therefore, this guide presents general information, describes the standard experimental methodology for crystal structure determination, and provides theoretically estimated bond lengths for the trifluoroacetate anion.

Introduction to Sodium Trifluoroacetate

Sodium trifluoroacetate (CF_3COONa) is a white, hygroscopic crystalline solid.^[1] It is the conjugate base of the strong organic acid, trifluoroacetic acid. The presence of the highly

electronegative fluorine atoms significantly influences the electronic properties and reactivity of the carboxylate group. This compound serves as a versatile reagent, notably as a source of the trifluoromethyl group in organic synthesis and as a catalyst in various chemical transformations. [2][3]

Key Properties:

- Molecular Formula: $\text{C}_2\text{F}_3\text{NaO}_2$ [4]
- Molecular Weight: 136.01 g/mol [4]
- Appearance: White crystalline powder
- Solubility: Soluble in water and polar organic solvents [2]

Crystal Structure and Bond Lengths

As of the latest literature review, a definitive single-crystal X-ray diffraction study of **sodium trifluoroacetate** has not been published. Such a study would provide precise atomic coordinates, unit cell dimensions, and bond lengths.

In the absence of experimental data for **sodium trifluoroacetate**, the bond lengths within the trifluoroacetate anion can be estimated based on theoretical calculations and comparison with related structures. The trifluoroacetate anion is expected to have a planar carboxylate group with the carbon and two oxygen atoms exhibiting sp^2 hybridization.

Table 1: Estimated Bond Lengths in the Trifluoroacetate Anion

Bond	Estimated Bond Length (Å)	Notes
C-C	1.53 - 1.56	The single bond between the carboxylate carbon and the trifluoromethyl carbon. This is a typical sp^2 - sp^3 carbon-carbon single bond length.
C=O	1.24 - 1.26	In the carboxylate anion, the two C-O bonds are equivalent due to resonance, resulting in a bond order between a single and a double bond.
C-F	1.33 - 1.35	The carbon-fluorine bonds in the trifluoromethyl group are strong and relatively short due to the high electronegativity of fluorine.
Na ⁺ ---O ⁻	Variable	The ionic bond between the sodium cation and the oxygen atoms of the carboxylate group. The exact distance and coordination number would depend on the crystal packing.

Disclaimer: The values in this table are theoretical estimates and have not been experimentally verified for the crystal structure of **sodium trifluoroacetate**.

Experimental Protocol for Crystal Structure Determination: Single-Crystal X-ray Diffraction

The definitive method for determining the crystal structure and bond lengths of a compound like **sodium trifluoroacetate** is single-crystal X-ray diffraction. The following outlines the typical experimental workflow.

Crystal Growth

The first and often most challenging step is to grow single crystals of sufficient size and quality. For a hygroscopic substance like **sodium trifluoroacetate**, this would likely involve slow evaporation of a saturated solution in a suitable non-aqueous solvent or a mixture of solvents under a controlled, dry atmosphere.

Data Collection

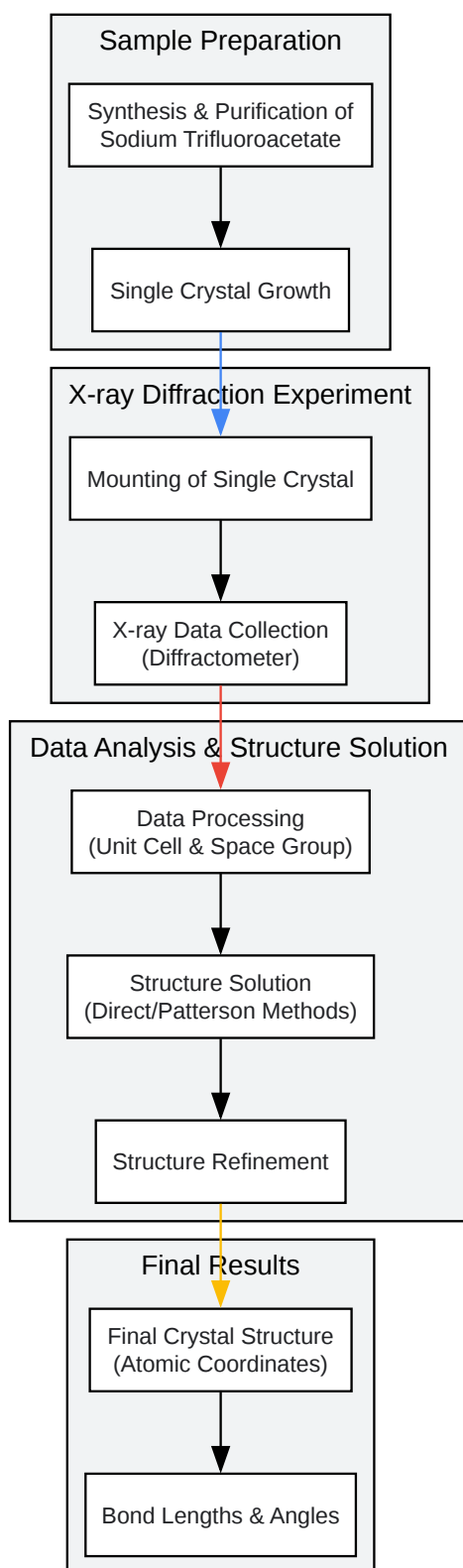
A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are collected by a detector.

Structure Solution and Refinement

The collected diffraction data, which consists of a set of reflection intensities, is processed to determine the unit cell parameters and space group of the crystal. The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data to obtain the final, precise atomic coordinates, from which accurate bond lengths and angles are calculated.

Workflow for Crystal Structure Determination

The logical flow of determining a crystal structure via single-crystal X-ray diffraction is depicted in the following diagram.



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Workflow for Single-Crystal X-ray Diffraction.

Conclusion

While **sodium trifluoroacetate** is a compound of significant interest in chemical research and development, a detailed experimental elucidation of its crystal structure remains to be published. The information provided in this guide summarizes the current knowledge and outlines the standard procedures that would be employed to obtain the precise structural parameters, including the crucial bond length data. The availability of such experimental data in the future would be of great value to the scientific community, enabling a deeper understanding of the structure-property relationships of this important chemical.

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